2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzoylamino group, a carbothioyl group, and a tetrahydrobenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the condensation of 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with benzoylamino and carbothioyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or carbothioyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloropropylamino)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid
- Ethyl 2-({[(5-chloro-2-pyridinyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate
- 2-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its specific combination of functional groups and its tetrahydrobenzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(benzoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-14(10-6-2-1-3-7-10)18-17(23)19-15-13(16(21)22)11-8-4-5-9-12(11)24-15/h1-3,6-7H,4-5,8-9H2,(H,21,22)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKSUUAPTQRECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.